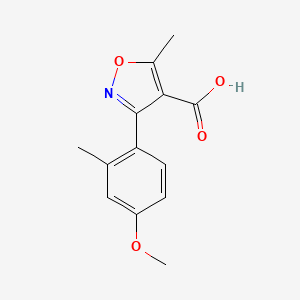
3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound with a complex structure that includes an isoxazole ring, a carboxylic acid group, and a methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Substitution on the Phenyl Ring: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions, using appropriate reagents such as methanol and methyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions, often in the presence of a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of 3-(4-Carboxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid.
Reduction: Formation of 3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-methanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(2-Methylphenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(4-Methylphenyl)-5-methylisoxazole-4-carboxylic acid
Uniqueness
3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the isoxazole ring and carboxylic acid group provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-(4-methoxy-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c1-7-6-9(17-3)4-5-10(7)12-11(13(15)16)8(2)18-14-12/h4-6H,1-3H3,(H,15,16) |
InChI Key |
QVAXFNRHDVSBTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=NOC(=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


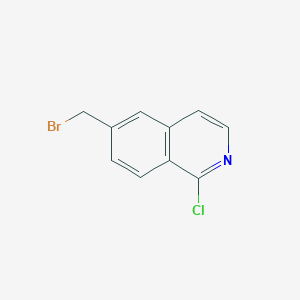
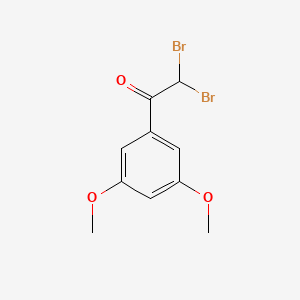

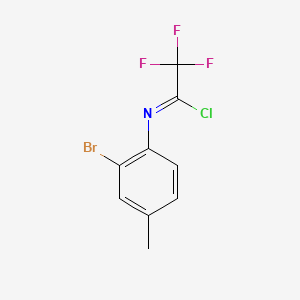
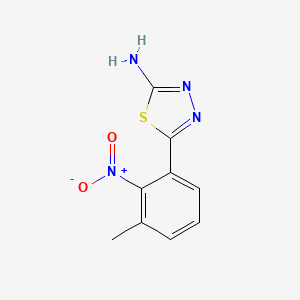
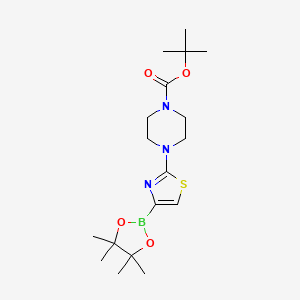
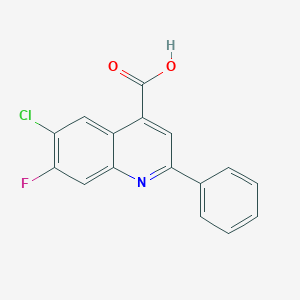
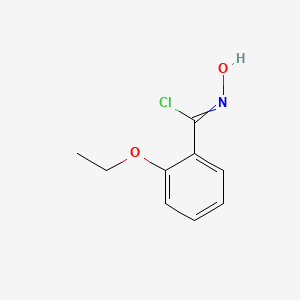
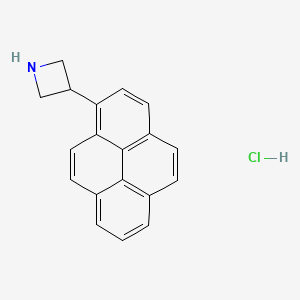
![9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole](/img/structure/B13701229.png)
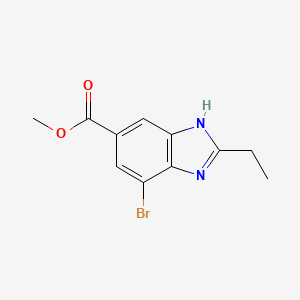
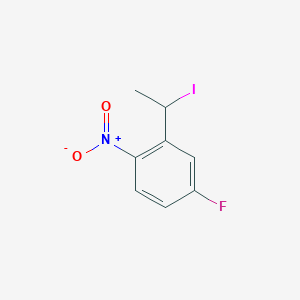
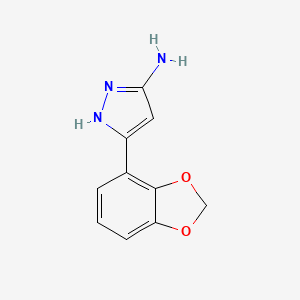
![7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13701262.png)
